(2-((difluoromethyl)thio)phenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
This compound is a structurally complex small molecule featuring a piperazine core linked to a p-tolyl-substituted imidazole moiety and a difluoromethylthio-containing aromatic ring. The molecule’s design integrates multiple pharmacophores:
- Difluoromethylthio group: Introduces lipophilicity and metabolic stability due to fluorine’s electronegativity and sulfur’s π-orbital interactions .
- p-Tolyl-imidazole: Likely contributes to target binding via aromatic stacking or hydrogen bonding, as seen in kinase inhibitors .
- Piperazine linker: Facilitates conformational flexibility, a common feature in CNS-active compounds .
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4OS.ClH/c1-16-6-8-17(9-7-16)28-11-10-25-22(28)27-14-12-26(13-15-27)20(29)18-4-2-3-5-19(18)30-21(23)24;/h2-11,21H,12-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZMJCCLUWQPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4SC(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((difluoromethyl)thio)phenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several key functional groups:
- Difluoromethylthio group : This group is known for enhancing lipophilicity and bioactivity.
- Imidazole ring : Commonly associated with various biological activities, particularly in drug design.
- Piperazine moiety : Often found in psychoactive drugs and has a role in receptor binding.
Pharmacological Properties
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have indicated that similar compounds with imidazole and piperazine structures possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential for use as antibiotics .
- Anticancer Potential : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. The presence of the piperazine ring may enhance this activity by improving receptor binding affinity .
- CNS Activity : Compounds containing piperazine are frequently studied for their effects on the central nervous system (CNS). Preliminary studies suggest that the compound may exhibit anxiolytic or antidepressant effects .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : The imidazole and piperazine rings allow for interaction with various neurotransmitter receptors, potentially modulating serotonin and dopamine pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell growth, providing a pathway for therapeutic action .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various imidazole derivatives, it was found that compounds similar to the target compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating strong antimicrobial potential .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of imidazole derivatives revealed that compounds with structural similarities to the target molecule significantly reduced cell viability in breast cancer cell lines. The study reported an IC50 value indicating effective cytotoxicity at concentrations achievable in clinical settings .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The difluoromethylthio group in the target compound enhances metabolic stability compared to the methoxy group in , which may oxidize readily .
- The p-tolyl group in the imidazole moiety improves target affinity relative to ethyl-imidazole in , as bulkier aryl groups often enhance hydrophobic interactions .
Electron-Withdrawing vs. Electron-Donating Groups :
- The difluoromethylthio group (electron-withdrawing) may reduce electron density in the aromatic ring, contrasting with the methoxy group (electron-donating) in . This difference could alter interactions with cytochrome P450 enzymes or target proteins .
Salt Formation :
- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like the triphenyl-imidazole in , which may require formulation aids for bioavailability .
Q & A
Basic: What synthetic strategies are recommended for the efficient preparation of this compound?
Answer:
A multi-step synthesis is typically employed:
- Step 1: Coupling of the difluoromethylthio moiety to the phenyl ring via nucleophilic aromatic substitution (SNAr) using thiourea derivatives or direct thiolation reagents under anhydrous conditions .
- Step 2: Formation of the imidazole-piperazine core using a modified Debus-Radziszewski reaction, involving condensation of glyoxal, ammonia, and p-tolyl-substituted aldehydes .
- Step 3: Final coupling of the thioether-phenyl and imidazole-piperazine fragments via a carbodiimide-mediated amide bond formation or Mitsunobu reaction .
- Hydrochloride Salt Formation: Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization from acetone/ether mixtures .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- 1H/13C NMR: Confirm regioselectivity of the imidazole ring and piperazine substitution patterns. Aromatic protons in the p-tolyl group appear as a singlet (~δ 7.2–7.4 ppm), while the difluoromethylthio group shows a triplet (J = 54 Hz) in 19F NMR .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ ion) with <2 ppm mass error .
- X-ray Crystallography: Resolve stereochemical ambiguities; imidazole-piperazine dihedral angles typically range 45–60° .
Advanced: How can reaction conditions be optimized to minimize by-products during coupling of the difluoromethylthio and imidazole-piperazine moieties?
Answer:
- Catalyst Screening: Use Pd(PPh3)4 or CuI for cross-coupling reactions, monitoring progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
- Solvent Optimization: Anhydrous DMF or THF at 60–80°C reduces hydrolysis of the difluoromethylthio group .
- By-Product Mitigation: Introduce scavenger resins (e.g., polymer-bound thiourea) to sequester unreacted thiol intermediates .
Advanced: What methodologies are appropriate for assessing environmental persistence and transformation pathways?
Answer:
- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25°C for 30 days, analyzing degradation products via LC-MS/MS. The difluoromethylthio group is susceptible to oxidative cleavage, forming sulfonic acid derivatives .
- Biotransformation Assays: Use OECD 301D shake-flask tests with activated sludge to evaluate biodegradability. Expect slow mineralization (<20% in 28 days) due to aromatic stability .
- Ecotoxicity Profiling: Conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays (OECD 201) .
Basic: What safety protocols should be followed when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .
- Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
- First Aid: In case of inhalation, administer oxygen and seek medical attention. For skin contact, wash with soap and water for 15 minutes .
Advanced: How can SAR studies elucidate the role of the difluoromethylthio group in modulating biological activity?
Answer:
- Analog Synthesis: Replace the difluoromethylthio group with -SCH3, -SCF3, or -Cl to compare potency in receptor-binding assays .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to assess interactions with histamine H1/H4 receptors. The -SCF2H group enhances hydrophobic binding in receptor pockets .
- In Vitro Assays: Measure IC50 values in HEK-293 cells transfected with H1/H4 receptors. The difluoromethylthio analog shows 3–5× higher affinity than non-fluorinated analogs .
Advanced: What analytical challenges arise in differentiating stereoisomers or polymorphs, and how can they be addressed?
Answer:
- Polymorph Identification: Use differential scanning calorimetry (DSC) to detect melting point variations (>5°C differences indicate distinct forms) .
- Chiral Chromatography: Employ a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. The hydrochloride salt typically crystallizes as a racemate .
- Dynamic Vapor Sorption (DVS): Monitor hygroscopicity to assess stability of hydrated vs. anhydrous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
